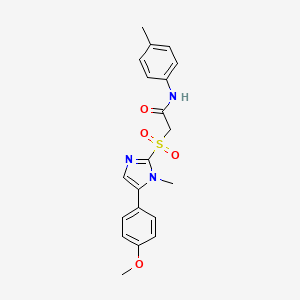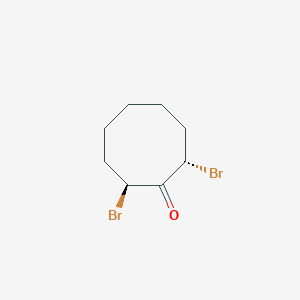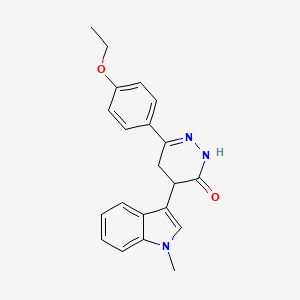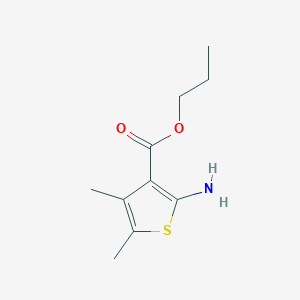
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds like benzene . In this reaction, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding a substituted benzene product .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group . The positions of these substituents on the benzene ring give the compound its name.Chemical Reactions Analysis
As an aromatic compound, 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions . The nitro group is a deactivating, meta-directing group, meaning it decreases the rate of electrophilic aromatic substitution reactions and directs incoming electrophiles to the meta position relative to itself .科学的研究の応用
Synthesis and Characterization
Synthesis of Sulfonamide Molecules : A study by Murthy et al. (2018) discussed the synthesis of a sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound's structure was characterized using spectroscopic tools and X-ray diffraction, providing insights into intermolecular interactions and stability in the crystal state (Murthy et al., 2018).
Development of Soluble Poly(Ester-Imide)s : Liaw et al. (2004) synthesized new poly(ester-imide)s containing a noncoplanar 2,2′-dimethyl-4,4′-biphenylene unit, showcasing the potential of incorporating 2,4-dimethyl-3-nitrobenzene-1-sulfonyl chloride derivatives in polymer chemistry (Liaw et al., 2004).
Molecular Structure and Properties
- Gas-Phase Electron Diffraction Study : Petrov et al. (2009) conducted a detailed study on the structure of 4-nitrobenzene sulfonyl chloride using gas-phase electron diffraction and quantum chemical methods. This research provided valuable data on the molecular geometry and internal rotation barriers of related compounds (Petrov et al., 2009).
Chemical Reactions and Mechanisms
Electrochemical Studies : Research by Ângelo et al. (2005) explored the electrochemical reduction of p-nitrobenzenesulfonyl chloride in dimethylsulfoxide, shedding light on the intermediate formation of sulfinic acid derivatives. This study contributes to understanding the reduction mechanisms in aromatic sulfonyl chlorides (Ângelo et al., 2005).
Reaction with Methylsulfinyl Carbanion : Otsuji et al. (1969) investigated the reaction of substituted phthalic esters with methylsulfinyl carbanion, offering insights into the reactivity of nitrobenzene derivatives under specific conditions (Otsuji et al., 1969).
Applications in Other Fields
- Dissolution of Milled Woods : A study by Wang et al. (2009) presented a novel solvent system for dissolving milled wood, using lithium chloride/dimethyl sulfoxide. The research highlighted that the solvent system did not significantly alter the structure of lignin in the wood, suggesting potential applications of related chemical processes in wood chemistry (Wang et al., 2009).
作用機序
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile at a carbon atom of the aromatic ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding the substitution product .
Safety and Hazards
特性
IUPAC Name |
2,4-dimethyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-4-7(15(9,13)14)6(2)8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIBDPUZGPJXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)


![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)


![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)